Methyl (9-oxo-9H-xanthen-1-yl)acetate
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Overview
Description
Methyl (9-oxo-9H-xanthen-1-yl)acetate: is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocyclic compounds known for their diverse biological activities The structure of this compound includes a xanthone core with a methyl ester group attached to the acetyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (9-oxo-9H-xanthen-1-yl)acetate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 9H-xanthen-9-one with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl (9-oxo-9H-xanthen-1-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl (9-oxo-9H-xanthen-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a topoisomerase inhibitor.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (9-oxo-9H-xanthen-1-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can modulate the activity of enzymes such as topoisomerases, which are crucial for DNA replication and repair. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and disrupt their proliferation .
Comparison with Similar Compounds
Methyl (9-oxo-9H-xanthen-1-yl)acetate can be compared with other xanthone derivatives:
Methyl (9-oxo-9H-xanthen-4-yl)acetate: Similar structure but with the ester group at a different position.
Xanthone: The parent compound with a simpler structure.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic ring, offering different biological activities.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Continued exploration of its properties and applications will likely yield further insights and innovations.
Properties
CAS No. |
88521-86-2 |
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Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
methyl 2-(9-oxoxanthen-1-yl)acetate |
InChI |
InChI=1S/C16H12O4/c1-19-14(17)9-10-5-4-8-13-15(10)16(18)11-6-2-3-7-12(11)20-13/h2-8H,9H2,1H3 |
InChI Key |
SKNSLYJJNQTCDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2C(=CC=C1)OC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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